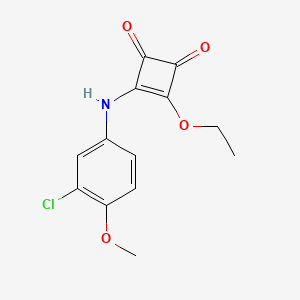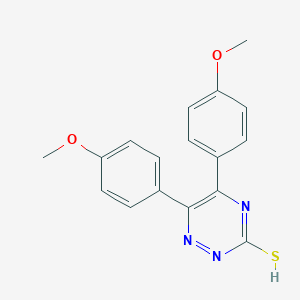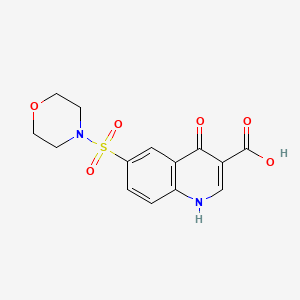![molecular formula C18H18N4O3 B7835412 1-[3-(4-Methylphenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B7835412.png)
1-[3-(4-Methylphenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Methylphenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid is a complex organic compound featuring an isoxazole ring fused with a pyrimidine ring, a piperidine ring, and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-[3-(4-Methylphenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction, often employing copper (I) or ruthenium (II) as catalysts.
Synthesis of the Isoxazolo[5,4-d]pyrimidine Scaffold: This involves the cyclization of appropriate precursors, such as hydroximinoyl chlorides and iodinated terminal alkynes.
Coupling with Piperidine and Carboxylation: The isoxazolo[5,4-d]pyrimidine intermediate is then coupled with a piperidine derivative, followed by carboxylation to introduce the carboxylic acid group.
Industrial production methods typically involve optimizing these steps for scalability, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-[3-(4-Methylphenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Major products from these reactions include various substituted and functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Methylphenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy.
Biological Studies: It is used in studies related to its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: The compound’s derivatives are explored for their use in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Methylphenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-[3-(4-Methylphenyl)isoxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid can be compared with other similar compounds:
Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share the isoxazole ring but differ in their substitution patterns and biological activities.
Pyrimidine Derivatives: Compounds such as 2-aryl-5-aminoisoxazole-4-carboxamides also feature the pyrimidine ring but have different functional groups and applications.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[3-(4-methylphenyl)-[1,2]oxazolo[5,4-d]pyrimidin-4-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-2-4-12(5-3-11)15-14-16(19-10-20-17(14)25-21-15)22-8-6-13(7-9-22)18(23)24/h2-5,10,13H,6-9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHCFYQCBZOMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=NC=NC(=C23)N4CCC(CC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Ethoxy-4-[(3-methoxybenzyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B7835331.png)

![3-[(3,4-Difluorophenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835341.png)
![{3-[(diethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B7835356.png)
![3-(pyrrolidin-1-ylsulfonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B7835373.png)

![8-Chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B7835383.png)
![tert-butyl 2-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate](/img/structure/B7835386.png)
![Methyl 10-(2,5-dimethylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate](/img/structure/B7835402.png)
![Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate](/img/structure/B7835404.png)


![Methyl 4-[(4-fluorophenyl)thio]-3-nitrobenzoate](/img/structure/B7835433.png)
![5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B7835436.png)
